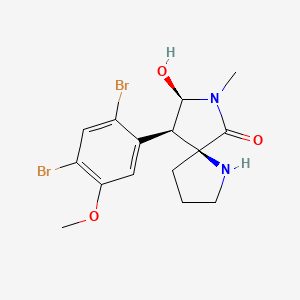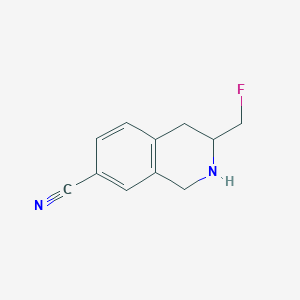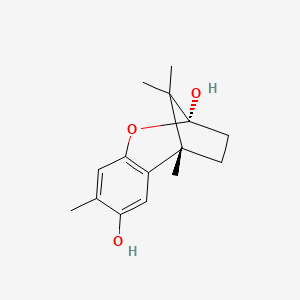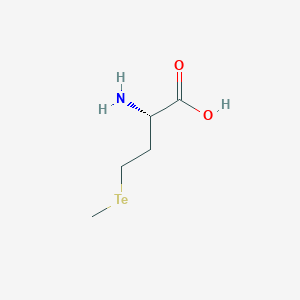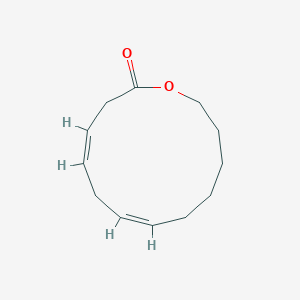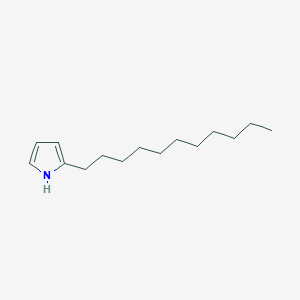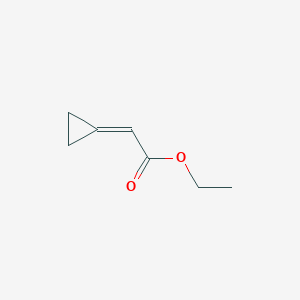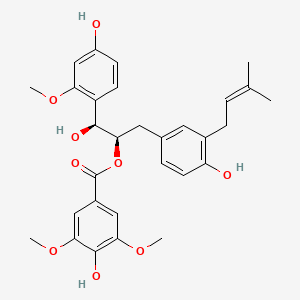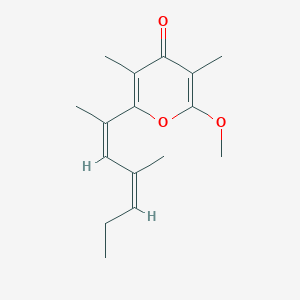
Isoplacidene A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoplacidene A is a natural product found in Placida dendritica with data available.
Applications De Recherche Scientifique
Photochemical Relationships
- Isoplacidene A, synthesized from cyercene A, has been studied for its photoisomerization properties under sunlight exposure. This research, focusing on the synthesis and conversion of placidene A and this compound, supports the hypothesis that gamma-pyrones may act as triplet sensitizers in photochemical processes. This has implications for understanding the biosynthetic pathways of Sacoglossan polypropionates (Zuidema & Jones, 2005).
Biomedical Research Perspectives
- While specific studies on this compound in biomedical contexts are limited, research in closely related fields offers insight. For instance, studies on the teratogenicity of isotretinoin, a retinoid, provide crucial information on the potential impacts of similar compounds on developmental biology. This knowledge could be relevant for understanding the broader class of compounds to which this compound belongs (Lammer et al., 1985).
Broader Implications in Biochemistry and Genetics
- General research in biochemistry and genetics, like the studies on tryptophan metabolism, can indirectly contribute to understanding the metabolic pathways and regulatory mechanisms that may be relevant to compounds like this compound. This fundamental knowledge aids in comprehending how such compounds interact within biological systems (Yanofsky, 2001).
Polyhydroxyalkanoates and Related Research
- Research on polyhydroxyalkanoates, biopolyesters produced by bacteria, offers a perspective on biologically synthesized compounds with potential implications for this compound. This understanding contributes to the broader context of biologically active compounds and their applications (Chen, 2009).
Isoprene Production and Metabolic Studies
- Studies on isoprene production in yeast may provide insights into metabolic engineering, which could be relevant for optimizing the biosynthesis of compounds like this compound. Understanding the balance between precursor supply and conversion in such processes is crucial (Yao et al., 2018).
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-methoxy-3,5-dimethyl-6-[(2Z,4Z)-4-methylhepta-2,4-dien-2-yl]pyran-4-one |
InChI |
InChI=1S/C16H22O3/c1-7-8-10(2)9-11(3)15-12(4)14(17)13(5)16(18-6)19-15/h8-9H,7H2,1-6H3/b10-8-,11-9- |
Clé InChI |
LPDSVBCPAZAWDN-WGEIWTTOSA-N |
SMILES isomérique |
CC/C=C(/C)\C=C(\C)/C1=C(C(=O)C(=C(O1)OC)C)C |
SMILES canonique |
CCC=C(C)C=C(C)C1=C(C(=O)C(=C(O1)OC)C)C |
Synonymes |
isoplacidene A placidene A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





